BIX02189

Catalog No.
S548880
CAS No.
1265916-41-3
M.F
C27H28N4O2
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIX02189

CAS Number

1265916-41-3

Product Name

BIX02189

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide

Molecular Formula

C27H28N4O2

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3

InChI Key

ZGXOBLVQIVXKEB-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

BIX02189; BIX 02189; BIX-02189.

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O

Description

The exact mass of the compound (Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide is 440.22123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Research

Summary of the Application: BIX02189 is a potent and selective MEK5 inhibitor . It has been used in cancer research, particularly in the study of lung cancer .

Methods of Application: In these studies, BIX02189 is typically administered to cancer cells in vitro or in vivo. For instance, in a study on lung cancer, BIX02189 was used to treat human A549 lung cancer cells .

Diabetes Research

Summary of the Application: BIX02189 has also been used in diabetes research . .

Atherosclerosis Research

Summary of the Application: BIX02189 has been mentioned in the context of atherosclerosis research . .

Neurodegenerative Diseases Research

Summary of the Application: BIX02189 has been used in neurodegenerative diseases research . .

Cardiovascular Diseases Research

Summary of the Application: BIX02189 has been mentioned in the context of cardiovascular diseases research . .

Fibrosis Research

Summary of the Application: BIX02189 has been used in fibrosis research, particularly in the study of lung fibrosis . It has been shown that BIX02189 attenuates acetylcholine and TGF-β1-mediated ERK5 signaling, reducing the contractility of lung fibroblasts present in clinical samples from patients with chronic obstructive pulmonary disease (COPD), which suggests prevention of airway remodeling .

Methods of Application: In these studies, BIX02189 is typically administered to fibroblasts in vitro. For instance, in a study on lung fibrosis, BIX02189 was used to treat human lung fibroblasts .

Results or Outcomes: The treatment with BIX02189 resulted in the attenuation of fibrotic processes mediated via TGF-β–ERK5 interaction .

Inflammation Research

Summary of the Application: BIX02189 has been used in inflammation research . .

Autoimmune Diseases Research

Summary of the Application: BIX02189 has been mentioned in the context of autoimmune diseases research . .

Aging Research

Summary of the Application: BIX02189 has been used in aging research . .

BIX02189 is a selective inhibitor of the mitogen-activated protein kinase kinase 5 (MEK5) and extracellular signal-regulated kinase 5 (ERK5), with an impressive inhibitory concentration (IC50) of 1.5 nM for MEK5 and 59 nM for ERK5. This compound belongs to the indolinone class of kinase inhibitors and has been shown to selectively inhibit the catalytic activity of MEK5 without affecting closely related kinases such as MEK1, MEK2, ERK2, and c-Jun N-terminal kinase 2 (JNK2) . BIX02189 has garnered attention for its potential therapeutic applications in various diseases, particularly those involving aberrant signaling through the MEK5/ERK5 pathway.

  • Kinase inhibition: Some derivatives have shown potential to inhibit enzymes called kinases which play a role in cell signaling [].
  • Antibacterial activity: Certain indoline-6-carboxamide derivatives have exhibited antibacterial properties [].

BIX02189 functions by selectively inhibiting the phosphorylation of MEK5, which subsequently prevents the activation of ERK5. In vitro studies have demonstrated that treatment with BIX02189 leads to a significant reduction in ERK5 phosphorylation in cell lines such as HeLa and HEK293 . The compound's mechanism of action primarily revolves around its ability to disrupt the signaling cascade initiated by upstream growth factors, which typically activate MEK5 and ERK5.

BIX02189 exhibits notable biological effects, particularly in cellular models. It has been shown to inhibit the transcription of downstream targets such as myocyte enhancer factor 2C (MEF2C) in HeLa and HEK293 cells. Additionally, in a three-dimensional lymphangiogenic sprouting assay, BIX02189 effectively inhibited lymphangiogenic sprouting at concentrations as low as 1 μM . Furthermore, studies indicate that BIX02189 can modulate inflammatory responses and fibrosis in animal models, suggesting its potential utility in treating conditions like pulmonary fibrosis .

The synthesis of BIX02189 involves multi-step organic reactions typical for indolinone derivatives. While specific synthetic routes are often proprietary or not extensively detailed in literature, it generally includes steps such as cyclization reactions to form the indolinone core, followed by functionalization to introduce substituents that enhance selectivity for MEK5. Researchers have identified several synthetic pathways leading to BIX02189's development, emphasizing its structure-activity relationship within the indolinone class .

BIX02189 has potential applications in various fields including:

  • Cancer Research: Due to its ability to inhibit pathways involved in tumor progression, BIX02189 may serve as a therapeutic agent in treating cancers characterized by overactive MEK5/ERK5 signaling.
  • Pulmonary Disease: Its efficacy in reducing collagen accumulation and fibrotic changes in lung tissues positions it as a candidate for treating pulmonary fibrosis .
  • Neuroscience: Recent studies suggest that BIX02189 could be utilized to explore the role of ERK5 in neuroinflammation and conditions like methamphetamine addiction .

Interaction studies have revealed that BIX02189 not only inhibits MEK5 but also affects downstream signaling pathways involving ERK5. For example, treatment with BIX02189 has been shown to alter differentiation markers in acute myeloid leukemia cells when combined with other agents like 1,25-dihydroxyvitamin D3 . Furthermore, compensatory activation of ERK1/2 has been observed when ERK5 is inhibited by BIX02189, indicating complex feedback mechanisms within MAPK signaling pathways .

BIX02189 is part of a broader class of kinase inhibitors that target similar pathways. Here are some comparable compounds:

CompoundTarget KinaseIC50 (nM)Unique Features
BIX02188MEK5~10Structural analog with slightly lower potency than BIX02189
XMD8-92ERK5~50Directly inhibits ERK5 auto-phosphorylation
PD98059MEK1/2~10Non-selective inhibitor affecting multiple MAPKs
U0126MEK1/2~100Another non-selective MEK inhibitor

BIX02189 stands out due to its high selectivity for MEK5 over other kinases, making it a valuable tool for dissecting the specific roles of the MEK5/ERK5 pathway in various biological contexts .

The solubility characteristics of BIX02189 demonstrate significant dependency on the solvent system employed, reflecting the compound's amphiphilic nature and limited aqueous solubility [1] [2] [3]. Comprehensive solubility studies reveal that BIX02189 exhibits poor aqueous solubility, being essentially insoluble in water, which is consistent with its calculated XLogP value of 3.94, indicating strong lipophilic character [4].

Organic Solvent Solubility

In organic solvents, BIX02189 demonstrates markedly enhanced solubility. The compound achieves maximum solubility in dimethyl sulfoxide (DMSO), with reported values ranging from 2.0 mg/mL to 44.05 mg/mL depending on the preparation method and experimental conditions [1] [2]. The higher solubility value of 44.05 mg/mL (corresponding to 100 mM) represents optimal dissolution conditions and is typically achieved through controlled preparation techniques including warming at 37°C and ultrasonic treatment [1] [5].

Ethanol represents another favorable solvent system for BIX02189, with solubility reaching 40.7 mg/mL when ultrasonic treatment is applied [3]. This substantial solubility in ethanol suggests favorable interactions between the compound's aromatic moieties and the alcohol solvent system.

Acidic Conditions and Protonation Effects

Under acidic conditions (1 equivalent hydrochloric acid), BIX02189 demonstrates enhanced solubility, achieving the same maximum value of 44.05 mg/mL (100 mM) as observed in optimal DMSO conditions [1]. This enhanced solubility under acidic conditions likely results from protonation of the dimethylamino groups present in the molecular structure, increasing the compound's hydrophilic character through formation of positively charged ammonium species.

Partition Coefficient Considerations

While specific octanol-water partition coefficient data for BIX02189 was not directly available in the literature, the calculated XLogP value of 3.94 provides insight into the compound's partitioning behavior [4]. This value indicates strong preference for organic phases over aqueous environments, which correlates with the observed poor aqueous solubility and good organic solvent solubility. The compound's structure, containing multiple aromatic rings and dimethylamino functionalities, contributes to its lipophilic character while maintaining some hydrophilic features through the polar carboxamide and amine groups.

Solvent SystemSolubility (mg/mL)Solubility (mM)Reference
DMSO2.0~4.5 [2]
DMSO (optimized)44.05100 [1]
Ethanol (ultrasonic)40.7~92.4 [3]
WaterInsolubleNot detectable [2] [3]
1 eq. HCl44.05100 [1]

Thermal Stability and Degradation Kinetics

The thermal behavior of BIX02189 is characterized by thermal decomposition rather than conventional melting, which significantly impacts its handling, storage, and formulation requirements [6] [7]. Thermal analysis reveals that the compound does not exhibit a distinct melting point but instead undergoes decomposition at elevated temperatures exceeding 250°C [6].

Decomposition Temperature Characteristics

BIX02189 demonstrates thermal decomposition beginning at temperatures above 250°C, with the process marked by degradation of the organic framework rather than phase transition from solid to liquid [6]. This thermal behavior is typical of complex organic molecules containing multiple functional groups that become thermally labile at elevated temperatures. The decomposition process likely involves breaking of C-N bonds, particularly around the dimethylamino functionalities, and potential degradation of the indole ring system.

Long-term Stability Considerations

Under optimal storage conditions (-20°C, inert atmosphere, sealed containers), BIX02189 can maintain stability for several months [5]. DMSO stock solutions prepared under appropriate conditions demonstrate particular stability, remaining viable for extended periods when stored at the recommended temperature. This stability profile makes the compound suitable for research applications requiring long-term storage, provided proper handling protocols are maintained [5].

Thermal Analysis Methods

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be the primary analytical techniques for comprehensive thermal characterization of BIX02189, although specific DSC/TGA data were not available in the reviewed literature. These techniques would provide detailed information about the decomposition kinetics, activation energy of thermal degradation, and mass loss patterns associated with the thermal breakdown of the molecular structure [9] [10].

pH-Dependent Stability in Biological Matrices

The pH-dependent stability of BIX02189 in biological matrices represents a crucial consideration for its pharmaceutical applications, particularly given the compound's dimethylamino functionalities that can undergo protonation-deprotonation equilibria under physiological conditions [11] [12].

Protonation State Analysis

BIX02189 contains multiple basic nitrogen atoms, including two dimethylamino groups and the indole nitrogen, which can serve as protonation sites under acidic conditions. The enhanced solubility observed in 1 equivalent hydrochloric acid (44.05 mg/mL) compared to neutral aqueous conditions suggests that protonation significantly affects the compound's physicochemical behavior [1]. This pH-dependent solubility enhancement indicates that the compound's bioavailability and stability may vary significantly across different biological compartments with varying pH environments.

Biological Matrix Considerations

In biological systems, BIX02189 would encounter various pH environments ranging from the acidic gastric environment (pH 1.5-3.5) to the neutral-to-basic conditions in blood plasma (pH 7.4) and cellular cytoplasm (pH 7.0-7.4). The compound's stability and activity profile would be expected to vary across these different pH ranges, with potential implications for its pharmacokinetic behavior and therapeutic efficacy.

Buffer System Interactions

The compound's behavior in phosphate-buffered systems, commonly used in biological assays, suggests reasonable stability under near-physiological conditions. However, the poor aqueous solubility at neutral pH may limit bioavailability and require formulation strategies to enhance dissolution and absorption in biological systems [13] [14].

Polymorphism and Solid-State Characterization

The solid-state characterization of BIX02189 reveals important structural features that influence its pharmaceutical properties, though comprehensive polymorphism studies were not extensively documented in the available literature [15] [16] [17].

Physical Form and Appearance

BIX02189 is typically supplied as a solid powder with coloration ranging from yellow to white or beige, depending on the preparation method and purity [6] [2]. The compound demonstrates a density of 1.230 g/cm³, which is consistent with organic pharmaceutical compounds containing multiple aromatic ring systems [6].

Crystallographic Considerations

While specific crystal structure data for BIX02189 was not available in the reviewed literature, related compounds in the indolinone kinase inhibitor series have been subjected to X-ray crystallographic analysis. The molecular structure contains features that could lead to multiple solid-state forms, including the flexible dimethylamino side chains and the potential for hydrogen bonding through the carboxamide and indole NH functionalities [18] [19].

Solid-State Stability

The compound's requirement for storage at -20°C in sealed, dry conditions suggests potential solid-state instability issues that could include polymorphic transformations, hydrate formation, or amorphous-to-crystalline transitions. The sensitivity to moisture and temperature indicates that multiple solid-state forms may exist, each with different stability profiles [16] [17] [20].

Characterization Methods

Comprehensive solid-state characterization of BIX02189 would typically employ multiple analytical techniques including Powder X-ray Diffraction (PXRD) for crystal form identification, Differential Scanning Calorimetry (DSC) for thermal transitions, and solid-state NMR for molecular-level structural information. These methods would be essential for identifying potential polymorphs, assessing solid-state stability, and establishing appropriate manufacturing and storage protocols [16] [20] [21].

PropertyValueReference
Molecular Weight440.54 g/mol [1] [4] [6]
Molecular FormulaC27H28N4O2 [1] [4] [6]
Decomposition Temperature>250°C [6]
Density1.230 g/cm³ [6]
Storage Temperature-20°C [1] [2]
Physical FormSolid powder [2]
ColorYellow to white/beige [6] [2]
Hydrogen Bond Donors2 [4]
Rotatable Bonds7 [4]
Topological Polar Surface Area64.68 Ų [4]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

440.22122615 g/mol

Monoisotopic Mass

440.22122615 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide

Dates

Last modified: 08-15-2023
1: Amano S, Chang YT, Fukui Y. ERK5 Activation Is Essential for Osteoclast Differentiation. PLoS One. 2015 Apr 17;10(4):e0125054. doi: 10.1371/journal.pone.0125054. eCollection 2015. PubMed PMID: 25885811; PubMed Central PMCID: PMC4401765.
2: Geng X, Liu S, Chen Y. [Involvement of ERK5 and JNK in the BMP9-induced differentiation of C3H10T1/2 cells into cardiomyocyte-like cells]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2014 Aug;30(8):829-32, 840. Chinese. PubMed PMID: 25108436.
3: Lopez-Royuela N, Rathore MG, Allende-Vega N, Annicotte JS, Fajas L, Ramachandran B, Gulick T, Villalba M. Extracellular-signal-regulated kinase 5 modulates the antioxidant response by transcriptionally controlling Sirtuin 1 expression in leukemic cells. Int J Biochem Cell Biol. 2014 Aug;53:253-61. doi: 10.1016/j.biocel.2014.05.026. Epub 2014 May 28. PubMed PMID: 24880091.
4: Wang X, Pesakhov S, Weng A, Kafka M, Gocek E, Nguyen M, Harrison JS, Danilenko M, Studzinski GP. ERK 5/MAPK pathway has a major role in 1α,25-(OH)2 vitamin D3-induced terminal differentiation of myeloid leukemia cells. J Steroid Biochem Mol Biol. 2014 Oct;144 Pt A:223-7. doi: 10.1016/j.jsbmb.2013.10.002. Epub 2013 Oct 26. Review. PubMed PMID: 24514755; PubMed Central PMCID: PMC4000286.
5: Wang X, Pesakhov S, Harrison JS, Danilenko M, Studzinski GP. ERK5 pathway regulates transcription factors important for monocytic differentiation of human myeloid leukemia cells. J Cell Physiol. 2014 Jul;229(7):856-67. doi: 10.1002/jcp.24513. PubMed PMID: 24264602; PubMed Central PMCID: PMC4363988.
6: Evans C, Cook SJ, Coleman MP, Gilley J. MEK inhibitor U0126 reverses protection of axons from Wallerian degeneration independently of MEK-ERK signaling. PLoS One. 2013 Oct 4;8(10):e76505. doi: 10.1371/journal.pone.0076505. eCollection 2013. PubMed PMID: 24124570; PubMed Central PMCID: PMC3790678.
7: Zhao LG, Chen SL, Teng YJ, An LP, Wang J, Ma JL, Xia YY. The MEK5/ERK5 pathway mediates fluid shear stress promoted osteoblast differentiation. Connect Tissue Res. 2014 Apr;55(2):96-102. doi: 10.3109/03008207.2013.853755. Epub 2014 Jan 10. PubMed PMID: 24111522.
8: Kim S, Lim JH, Woo CH. ERK5 inhibition ameliorates pulmonary fibrosis via regulating Smad3 acetylation. Am J Pathol. 2013 Dec;183(6):1758-68. doi: 10.1016/j.ajpath.2013.08.014. Epub 2013 Oct 1. PubMed PMID: 24095924.
9: Obara Y. [Roles of ERK5 in neuronal cells]. Nihon Yakurigaku Zasshi. 2013 May;141(5):251-5. Review. Japanese. PubMed PMID: 23665555.
10: Kim M, Kim S, Lim JH, Lee C, Choi HC, Woo CH. Laminar flow activation of ERK5 protein in vascular endothelium leads to atheroprotective effect via NF-E2-related factor 2 (Nrf2) activation. J Biol Chem. 2012 Nov 23;287(48):40722-31. doi: 10.1074/jbc.M112.381509. Epub 2012 Oct 5. PubMed PMID: 23043106; PubMed Central PMCID: PMC3504785.

Explore Compound Types